2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-26-17-7-4-3-6-15(17)20(25)21-9-10-23-11-12-24-19(23)14-16(22-24)18-8-5-13-27-18/h3-8,11-14H,2,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSWXUZJUCFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which is then functionalized with a thiophene ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nucleophilic substitution on the benzamide moiety could introduce various functional groups.
Scientific Research Applications
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylthio group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous benzamide derivatives and heterocyclic systems, focusing on structural features, substituent effects, and implied biological activities based on evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The ethylsulfanyl group in the target compound may enhance lipophilicity compared to methylthio or thienylmethylthio groups in analogs (e.g., , Compound 4) . This could improve membrane permeability but may affect metabolic stability.
- The pyrazoloimidazole-thiophene system distinguishes the target compound from triazolopyrimidine () and quinazoline derivatives (), which are associated with herbicidal and antifungal activities, respectively . Pyrazoloimidazoles are less explored but show promise in kinase inhibition.
Therapeutic Potential: Compounds with thiophene substituents (e.g., ) are frequently linked to anticancer or antiviral applications due to their ability to modulate π-π interactions in enzyme active sites . The hydrazone and acetylhydrazone derivatives in and demonstrate that nitrogen-rich heterocycles enhance bioactivity against plant pathogens, suggesting the target compound may require similar functionalization for agricultural applications .
Structural Limitations: Unlike the target compound, N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide () includes a flexible propylamino linker, which may improve binding entropy but reduce selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
